N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenylamide group and a 3,5-dimethoxybenzamide moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, serves as a central scaffold. The 4-chlorophenyl group is linked via a ketone and amide bond, while the benzamide substituent introduces methoxy groups at the 3- and 5-positions.
The compound’s synthesis likely involves sequential coupling reactions: (1) formation of the thiazole ring, (2) introduction of the 4-chlorophenylamide group through nucleophilic substitution or condensation, and (3) attachment of the 3,5-dimethoxybenzamide moiety via amide bond formation. Analytical techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy would confirm its structure, with key signals including ν(C=O) at ~1660–1680 cm$ ^{-1} $ for amides and ν(C-S) at ~1240–1255 cm$ ^{-1} $ for the thiazole ring .
Properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNHZCOZEWTCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps :
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenylamine.
Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar thiazole and benzamide structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
- A study highlighted that certain thiazole-based compounds act as inhibitors of tyrosine-protein kinases, which are crucial in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
-
Antiviral Properties
- N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been investigated for its antiviral potential against human adenoviruses (HAdV). Analogues of this compound demonstrated substantial antiviral activity with low cytotoxicity, suggesting a promising therapeutic avenue for treating viral infections .
-
Enzyme Inhibition
- The compound may also function as an enzyme inhibitor in various biochemical pathways. Its structural components allow it to interact with specific enzymes, potentially modulating their activity and influencing metabolic processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways . The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of critical biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical and Spectral Properties
- IR Spectroscopy :
- Solubility : The dimethoxy groups in the target compound enhance lipophilicity compared to sulfonamide-containing analogues, which are more polar due to the sulfonyl moiety .
Biological Activity
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H16ClN3O3S and a molecular weight of 388.83 g/mol. Its structure features a thiazole ring, a benzamide moiety, and methoxy groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 388.83 g/mol |
| Purity | ≥95% |
Target Proteins and Enzymes
The compound is hypothesized to interact with specific proteins or enzymes involved in cellular processes. The thiazole nucleus is known for its medicinal properties, potentially targeting pathways related to:
- Antimicrobial Activity : The thiazole structure may inhibit bacterial lipid biosynthesis, contributing to its antimicrobial effects.
- Anticancer Properties : The compound may act on pathways that regulate cell proliferation and apoptosis in cancer cells.
Interaction with Biological Molecules
The binding affinity of the compound is enhanced by the presence of chlorophenyl and thiazol groups, which can form hydrogen bonds with active sites on target proteins. This interaction alters the function of these proteins, leading to various biological effects.
Antimicrobial Effects
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
- Bacillus subtilis
- Salmonella typhi
In vitro studies demonstrate moderate to strong inhibitory effects against these pathogens .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For example, thiazole derivatives have been evaluated for their ability to inhibit specific cancer cell lines. In one study, compounds containing thiazole rings demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis .
Case Studies
- Antimicrobial Study : A study on thiazole derivatives revealed that compounds with similar structures exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .
- Anticancer Research : In a clinical trial involving benzamide derivatives, several compounds showed promising results in inhibiting tumor growth in animal models. The study highlighted the role of the thiazole moiety in enhancing bioactivity against cancer cells .
- Docking Studies : Molecular docking simulations indicated that this compound could effectively bind to targets involved in angiogenesis and tumor progression, suggesting its potential as an anti-cancer agent .
Q & A
Q. What are the standard synthetic routes for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and what catalysts/solvents are critical for high yields?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Amide coupling between the thiazole intermediate and 3,5-dimethoxybenzoyl chloride, using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF) to enhance nucleophilicity .
- Step 3 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or reductive amination. Key solvents (DCM, DMF) and catalysts (DMAP) are critical for achieving >70% yields. Purity is validated via HPLC and TLC monitoring .
Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, with characteristic peaks for the thiazole ring (δ 7.2–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 458.12).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing the amide group) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Antibacterial activity via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli; anticancer potential via MTT assays on cancer cell lines (e.g., MCF-7, HepG2).
- Dose-response curves : IC₅₀ values are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that DMF at 60°C with 10 mol% DMAP maximizes yield (85%) by reducing steric hindrance .
- Alternative catalysts : HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may improve coupling efficiency in polar aprotic solvents .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) to hypothesized targets (e.g., PFOR enzyme in anaerobic microbes) .
- Metabolomic profiling : LC-MS/MS identifies off-target effects or metabolite interference .
Q. How can computational methods predict and validate this compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like EGFR (epidermal growth factor receptor) using AutoDock Vina. The thiazole and amide moieties show strong hydrogen bonding with kinase active sites (ΔG = −9.2 kcal/mol).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Asymmetric catalysis : Employ BINAP-metal complexes (e.g., Ru-BINAP) for stereoselective synthesis, achieving >95% ee .
Methodological Resources
- Synthesis Optimization : Reference DoE frameworks from Polish Journal of Chemical Technology .
- Target Validation : Follow crystallography protocols in Acta Crystallographica Section E for resolving hydrogen-bond networks .
- Data Analysis : Use ICReDD’s reaction path search tools (quantum chemical calculations + machine learning) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
